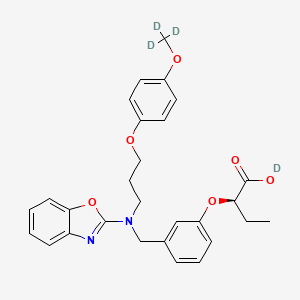
Pemafibrate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemafibrate-d4 is a deuterated form of pemafibrate, a selective peroxisome proliferator-activated receptor alpha modulator. Pemafibrate is primarily used to treat dyslipidemia and metabolic diseases by reducing serum triglycerides and increasing high-density lipoprotein cholesterol levels . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pemafibrate due to its enhanced stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pemafibrate-d4 involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Step 1: Dissolve a compound with the structure shown in formula I in a first solvent, add acid and p-benzoquinone, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula II.
Step 2: Dissolve the compound from Step 1 in a second solvent, add boron tribromide at low temperature, and react at room temperature for 1-3 hours to obtain a compound with the structure shown in formula IV.
Step 3: Dissolve the compound from Step 2 in a third solvent, add the compound from Step 1 and cesium carbonate, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula V.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using readily available raw materials, minimizing the number of steps, and ensuring high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Pemafibrate-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Pemafibrate-d4 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Chemistry: Used to study the pharmacokinetics and metabolic pathways of pemafibrate.
Biology: Used in cellular and molecular biology research to understand the effects of pemafibrate on gene expression and cellular functions.
Medicine: Used in clinical research to evaluate the efficacy and safety of pemafibrate in treating dyslipidemia and metabolic diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Pemafibrate-d4 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor alpha. This receptor is a transcription factor that regulates the expression of genes involved in lipid metabolism. By activating this receptor, this compound enhances the breakdown of fatty acids and reduces the synthesis of triglycerides, leading to improved lipid profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibrate: Another peroxisome proliferator-activated receptor alpha agonist used to treat dyslipidemia.
Gemfibrozil: A fibrate drug used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.
Uniqueness
Pemafibrate-d4 is unique due to its high selectivity and potency for peroxisome proliferator-activated receptor alpha, leading to fewer side effects and better efficacy compared to other fibrates. Its deuterated form further enhances its stability and resistance to metabolic degradation, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C28H30N2O6 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1/i2D3/hD |
Clé InChI |
ZHKNLJLMDFQVHJ-LCXWGWGVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OCCCN(CC2=CC(=CC=C2)O[C@H](CC)C(=O)O[2H])C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



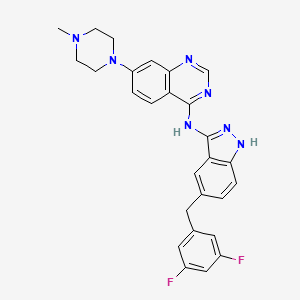
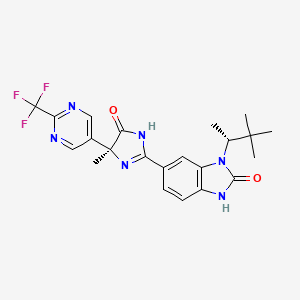
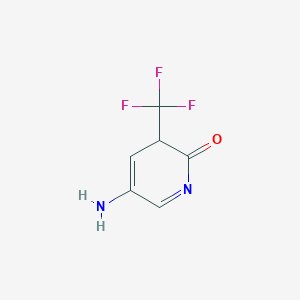
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
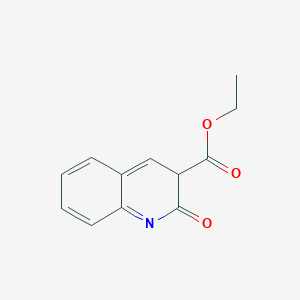
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
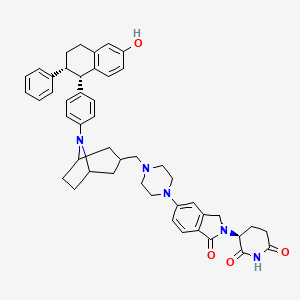
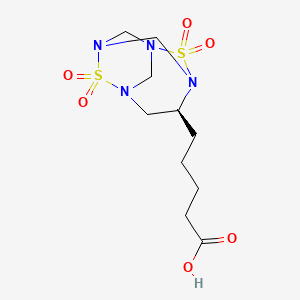
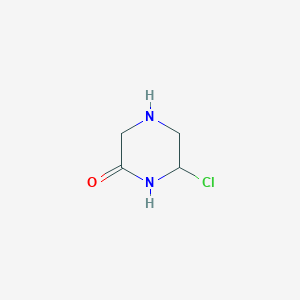
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
